molecular formula C19H18N2O3 B3338311 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide CAS No. 886496-23-7

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide

Cat. No.: B3338311
CAS No.: 886496-23-7
M. Wt: 322.4 g/mol
InChI Key: FTBHGCHJJKMVPI-UHFFFAOYSA-N
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Description

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a furan ring substituted with a benzylphenoxy group and a carbohydrazide moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide typically involves the reaction of 5-((2-benzylphenoxy)methyl)furan-2-carboxylic acid with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.

    Substitution: The benzylphenoxy group can participate in substitution reactions, where different substituents replace the benzyl group.

    Hydrolysis: The compound can undergo hydrolysis to yield furan-2-carboxylic acid and benzylphenol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The furan ring and carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The benzylphenoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide include:

    5-((2-Phenylphenoxy)methyl)furan-2-carbohydrazide: Similar structure but with a phenyl group instead of a benzyl group.

    5-((2-Methylphenoxy)methyl)furan-2-carbohydrazide: Contains a methyl group, which may alter its chemical properties and reactivity.

    5-((2-Chlorophenoxy)methyl)furan-2-carbohydrazide:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions in various applications .

Properties

IUPAC Name

5-[(2-benzylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-21-19(22)18-11-10-16(24-18)13-23-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHGCHJJKMVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCC3=CC=C(O3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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